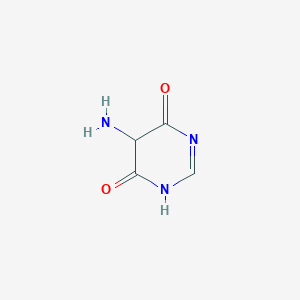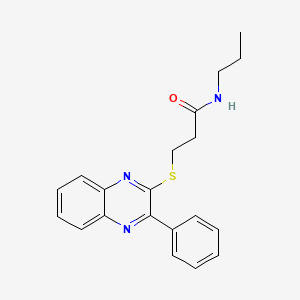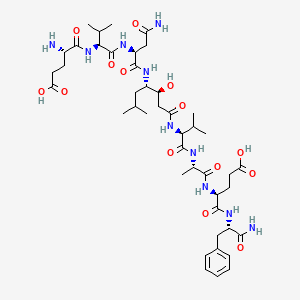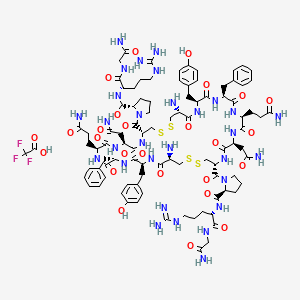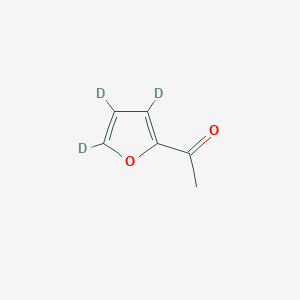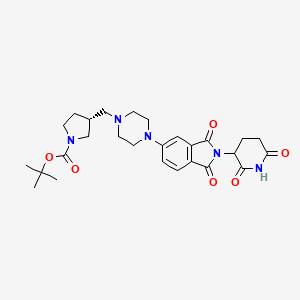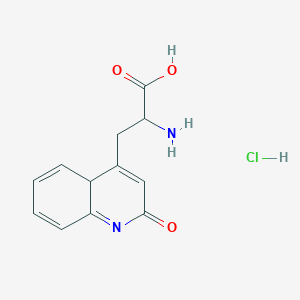
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride typically involves the reaction of alanine derivatives with quinoline compounds under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the pH adjusted using hydrochloric acid (HCl) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pH, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens . The reactions are typically conducted under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
- DL-3-(1,2-dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride
Uniqueness
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride is unique due to its specific structure and the presence of the quinoline moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,8-9H,5,13H2,(H,16,17);1H |
InChI Key |
PJMKTNXCGUJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)

![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
